BSAO Enzyme Inhibition: Ethyltriphenylphosphonium Chloride Matches Methyl Analog Potency, Outperforms Tetraalkylphosphonium Salts by 25- to 83-Fold
When evaluated for inhibition of bovine serum amine oxidase (BSAO) at a 1 mM concentration, ethyltriphenylphosphonium chloride reduced residual catalytic efficiency (kcat/Km) to 1%, statistically identical to methyltriphenylphosphonium chloride (also 1%) [1]. This potency was 25-fold greater than that of tetrabutylphosphonium chloride (25% residual activity) and 83-fold greater than tetramethylphosphonium chloride (83% residual), demonstrating that the triphenylphosphonium core — common to the ethyl and methyl variants — is the primary driver of BSAO inhibition, while tetraalkylphosphonium salts are substantially less effective [2]. The association constant for this class of inhibitors exceeded 10^6 M⁻¹ [3].
| Evidence Dimension | BSAO residual catalytic activity (kcat/Km) at 1 mM inhibitor concentration |
|---|---|
| Target Compound Data | 1% residual activity (ethyltriphenylphosphonium chloride) |
| Comparator Or Baseline | Methyltriphenylphosphonium chloride: 1%. Tetrabutylphosphonium chloride: 25%. Tetramethylphosphonium chloride: 83%. |
| Quantified Difference | Ethyl = Methyl (1%). Ethyl vs. tetrabutyl: 25-fold more potent. Ethyl vs. tetramethyl: 83-fold more potent. |
| Conditions | BSAO enzyme assay; [inhibitor] = 1 mM; 100% baseline: kcat/Km = 3.7 × 10⁴ M⁻¹·s⁻¹. Source: Biochem. J. 2004. |
Why This Matters
For researchers developing BSAO-targeting probes or therapeutics, ethyltriphenylphosphonium chloride offers the same inhibitory potency as the methyl analog but with distinct solubility and crystallinity advantages that may simplify formulation or purification workflows.
- [1] Di Paolo, M. L.; et al. Phosphonium compounds as new and specific inhibitors of bovine serum amine oxidase. Biochem. J. 2004, 378 (3), 1059–1066. Table 1. View Source
- [2] Di Paolo, M. L.; et al. Biochem. J. 2004, 378 (3), 1059–1066. Residual activity data for tetrabutylphosphonium chloride, tetramethylphosphonium chloride. View Source
- [3] Di Paolo, M. L.; et al. Biochem. J. 2004, 378 (3), 1059–1066. Association constant >10⁶ M⁻¹ for TPP+ and analogues. View Source
